4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid
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Overview
Description
4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
The synthesis of 4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the coupling process .
Chemical Reactions Analysis
4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-((6-(4-Methoxyphenyl)pyrimidin-4-yl)oxy)benzoic acid can be compared with other similar compounds, such as:
4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid: This compound has a similar structure but with a trifluoromethyl group instead of a methoxy group.
4-((5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoic acid: This compound has a thieno[2,3-d]pyrimidine ring instead of a pyrimidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[6-(4-methoxyphenyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-6-2-12(3-7-14)16-10-17(20-11-19-16)24-15-8-4-13(5-9-15)18(21)22/h2-11H,1H3,(H,21,22) |
InChI Key |
QIBLGHJXURJEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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